molecular formula C7H8BrN3O B3376516 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol CAS No. 1209222-50-3

1-(5-Bromopyrimidin-2-yl)azetidin-3-ol

Cat. No.: B3376516
CAS No.: 1209222-50-3
M. Wt: 230.06 g/mol
InChI Key: QQKNXRJDKGIDCA-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H8BrN3O It is characterized by the presence of a bromopyrimidine moiety attached to an azetidin-3-ol ring

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine and azetidin-3-ol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base and a solvent. Common bases include sodium hydride or potassium carbonate, while solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used.

    Reaction Steps: The bromopyrimidine is reacted with azetidin-3-ol in the presence of the base and solvent, leading to the formation of the desired product through nucleophilic substitution.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)azetidin-3-ol has found applications in several scientific research areas, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with enzymes or receptors, modulating their activity. The azetidin-3-ol ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:

    1-(5-Bromopyrimidin-4-yl)azetidin-3-ol: This compound differs in the position of the bromine atom on the pyrimidine ring, which can affect its reactivity and biological activity.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidine ring instead of an azetidine ring, leading to differences in its chemical and biological properties.

    1-(5-Bromopyrimidin-2-yl)azetidin-2-ol: The position of the hydroxyl group on the azetidine ring is different, which can influence the compound’s reactivity and interactions.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-5-1-9-7(10-2-5)11-3-6(12)4-11/h1-2,6,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKNXRJDKGIDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672107
Record name 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209222-50-3
Record name 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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